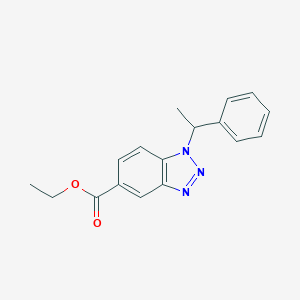![molecular formula C16H20ClNO2 B249521 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. This compound was first discovered in the early 1990s and has since been found to have a variety of effects on the body.
Mécanisme D'action
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been found to have a variety of mechanisms of action. One of its primary mechanisms of action is the inhibition of the reuptake of the endocannabinoid anandamide. This results in an increase in the levels of anandamide in the body, which may contribute to its analgesic and anti-inflammatory effects. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been found to have effects on the TRPV1 receptor, which is involved in pain signaling.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the endocannabinoid system and pain signaling pathways. However, one limitation of using N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine. One area of interest is the development of novel analogs of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine and its effects on the endocannabinoid system and pain signaling pathways.
Méthodes De Synthèse
The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine involves the reaction of 5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid with butylamine. This reaction results in the formation of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine, which is then purified using a series of chromatographic techniques. The purity of the final product is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine has also been shown to inhibit the reuptake of the endocannabinoid anandamide, which may contribute to its effects on pain and inflammation.
Propriétés
Nom du produit |
N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine |
|---|---|
Formule moléculaire |
C16H20ClNO2 |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C16H20ClNO2/c1-3-4-9-18-11-13-6-8-15(20-13)12-5-7-16(19-2)14(17)10-12/h5-8,10,18H,3-4,9,11H2,1-2H3 |
Clé InChI |
QPPLLPCHUPFLGB-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
CCCCNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)






![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)

